5-(3-氟苯甲酰胺)-4-氧代-3-(对甲苯基)-3,4-二氢噻吩并[3,4-d]哒嗪-1-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-(3-fluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C23H18FN3O4S and its molecular weight is 451.47. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-(3-fluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(3-fluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
神经保护剂开发
该化合物在神经保护剂的开发中具有潜在的应用价值。神经保护旨在保护神经元的结构和功能,这对预防或延缓神经退行性疾病、缺血性脑卒中和外伤性脑损伤的疾病进展至关重要。 该化合物的衍生物可以被设计用来减少神经元死亡并恢复神经元功能 .
抗神经炎治疗
该化合物的抗神经炎特性使其成为治疗炎症导致神经元损伤的疾病的候选药物。 它可以用于抑制小胶质细胞中一氧化氮 (NO) 和肿瘤坏死因子-α (TNF-α) 等促炎细胞因子的产生,小胶质细胞与多种神经退行性疾病有关 .
内质网应激调节
该化合物可以调节内质网 (ER) 应激,内质网应激与多种疾病相关,包括糖尿病、癌症和神经退行性疾病。 通过降低 ER 伴侣蛋白和凋亡标记物的表达,它可能有助于开发针对 ER 应激途径的治疗方法 .
凋亡抑制
凋亡或程序性细胞死亡是一个在阿尔茨海默病和帕金森病等疾病中失控时可能造成损害的过程。 该化合物可用于抑制凋亡的关键标记物,如切割的 caspase-3,从而为这些疾病提供治疗策略 .
NF-kB 途径抑制
NF-kB 途径在调节免疫反应和炎症中起着重要作用。 通过抑制该途径,该化合物可能有利于治疗炎症性疾病和某些 NF-kB 过度活跃的癌症 .
分子对接研究
分子对接研究表明,该化合物及其衍生物可以与 ATF4 和 NF-kB 等蛋白的活性残基良好地相互作用。 该应用对药物发现和设计至关重要,因为它有助于预测化合物与靶标结合时的取向,这对生物活性至关重要 .
抗菌活性
同样,根据与其他化合物的结构相似性,它具有抗菌活性的潜力。研究可以针对评估其对细菌、真菌或病毒的疗效,有助于开发新的抗菌剂。
这些应用中的每一个都为科学研究和潜在的治疗开发提供了独特的途径。该化合物的多方面特性可能导致医学和医疗保健领域的重大进展。
作用机制
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been studied for their inhibitory activity against cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell cycle regulation .
Mode of Action
Similar compounds have been shown to interact with their targets, such as cdk2, leading to inhibition of the kinase activity and thus affecting cell cycle progression .
Biochemical Pathways
Compounds with similar structures have been shown to affect pathways related to cell cycle regulation, particularly those involving cdk2 .
Result of Action
Similar compounds have been shown to inhibit cdk2, leading to alterations in cell cycle progression .
属性
IUPAC Name |
ethyl 5-[(3-fluorobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O4S/c1-3-31-23(30)19-17-12-32-21(25-20(28)14-5-4-6-15(24)11-14)18(17)22(29)27(26-19)16-9-7-13(2)8-10-16/h4-12H,3H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYHFNUXYKQFSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)F)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。